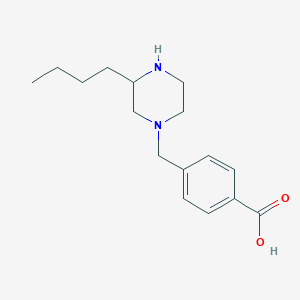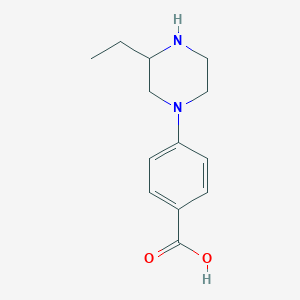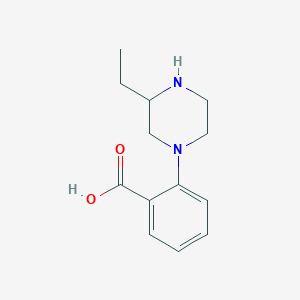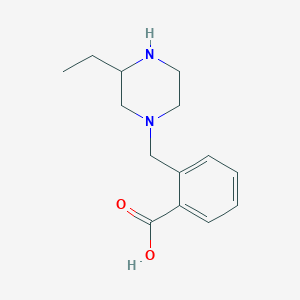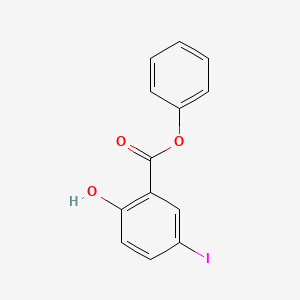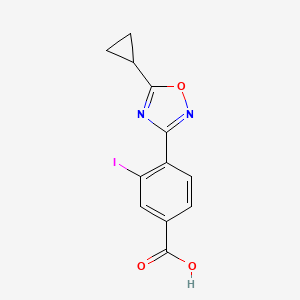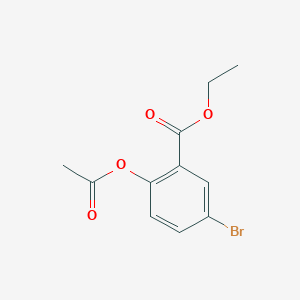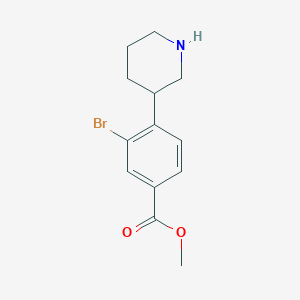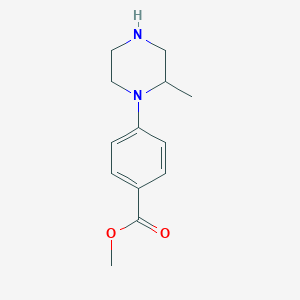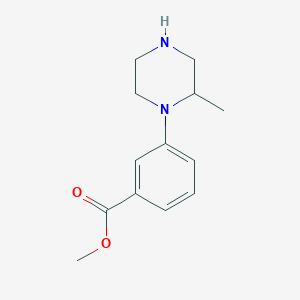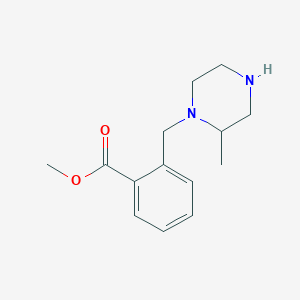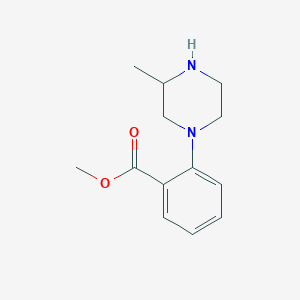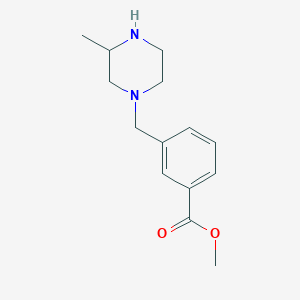
methyl 3-((3-methylpiperazin-1-yl)methyl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((3-methylpiperazin-1-yl)methyl) benzoate is a chemical compound with the molecular formula C14H20N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a benzoate ester linked to a piperazine ring, which is further substituted with a methyl group. This structure imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((3-methylpiperazin-1-yl)methyl) benzoate typically involves the reaction of 3-methylpiperazine with methyl 3-bromomethylbenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((3-methylpiperazin-1-yl)methyl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-((3-methylpiperazin-1-yl)methyl) benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-((3-methylpiperazin-1-yl)methyl) benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate
- Methyl 3-((4-methylpiperazin-1-yl)methyl)benzoate
- Methyl 3-((3-ethylpiperazin-1-yl)methyl)benzoate
Uniqueness
Methyl 3-((3-methylpiperazin-1-yl)methyl) benzoate is unique due to its specific substitution pattern on the piperazine ring and the benzoate ester. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1131622-68-8 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl 3-[(3-methylpiperazin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C14H20N2O2/c1-11-9-16(7-6-15-11)10-12-4-3-5-13(8-12)14(17)18-2/h3-5,8,11,15H,6-7,9-10H2,1-2H3 |
InChI Key |
VNLCTQUZDSXQHN-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1)CC2=CC(=CC=C2)C(=O)OC |
Canonical SMILES |
CC1CN(CCN1)CC2=CC(=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


